Cas no 6698-72-2 (1-(4-nitrophenoxy)propan-2-one)
1-(4-nitrophenoxy)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-nitrophenoxy)propan-2-one
- 1-(4-NITROPHENOXY)-2-PROPANONE
- 4-nitrobenzyl acetate
- 4-nitrophenoxyacetone
- AKOS000368877
- DTXSID60308872
- 4-[2-oxo-propoxy]nitrobenzene
- NSC210318
- 1-(4-NITRO-PHENOXY)-PROPAN-2-ONE
- 6698-72-2
- p-nitrophenoxy acetone
- AB12119
- p-nitrophenoxyacetone
- CHEMBL3249560
- BTPOVNGEGQQHIV-UHFFFAOYSA-N
- AT10525
- SCHEMBL6602827
- NSC 210318
- NSC-210318
- STL387744
-
- Inchi: 1S/C9H9NO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3
- InChI Key: BTPOVNGEGQQHIV-UHFFFAOYSA-N
- SMILES: O(CC(C)=O)C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.255
- Boiling Point: 341.8°C at 760 mmHg
- Flash Point: 166.2°C
- Refractive Index: 1.54
- PSA: 72.12000
- LogP: 2.08580
1-(4-nitrophenoxy)propan-2-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-nitrophenoxy)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621962-1g |
1-(4-Nitrophenoxy)propan-2-one |
6698-72-2 | 98% | 1g |
¥4831.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621962-5g |
1-(4-Nitrophenoxy)propan-2-one |
6698-72-2 | 98% | 5g |
¥14059.00 | 2024-05-04 |
1-(4-nitrophenoxy)propan-2-one Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1-(4-nitrophenoxy)propan-2-one
Recent Advances in the Study of 1-(4-nitrophenoxy)propan-2-one (CAS: 6698-72-2) in Chemical Biology and Pharmaceutical Research
The compound 1-(4-nitrophenoxy)propan-2-one (CAS: 6698-72-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The following sections provide a comprehensive overview of the current state of research, highlighting key methodologies, results, and implications for future studies.
Recent studies have demonstrated that 1-(4-nitrophenoxy)propan-2-one serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique chemical structure, featuring a nitroaromatic moiety and a ketone functional group, allows for diverse modifications, making it a valuable scaffold for medicinal chemistry. Researchers have employed advanced techniques such as NMR spectroscopy and mass spectrometry to characterize its properties and optimize synthetic pathways. These efforts have led to improved yields and purity, facilitating its use in high-throughput screening assays.
In terms of biological activity, preliminary investigations have revealed that 1-(4-nitrophenoxy)propan-2-one exhibits promising inhibitory effects against specific enzyme targets implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway. This finding suggests potential applications in the development of anti-inflammatory agents. Furthermore, molecular docking studies have provided insights into its binding interactions, paving the way for structure-activity relationship (SAR) analyses.
Beyond its role as a synthetic intermediate, 1-(4-nitrophenoxy)propan-2-one has also been explored for its potential in drug delivery systems. Recent work has focused on its incorporation into prodrug formulations, where its nitro group can be selectively reduced in hypoxic environments, such as those found in tumor tissues. This property has been leveraged to design targeted therapies with reduced off-target effects. Animal studies have shown encouraging results, with enhanced drug accumulation at the target site and minimized systemic toxicity.
Despite these advancements, challenges remain in the clinical translation of 1-(4-nitrophenoxy)propan-2-one-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity require further investigation. Ongoing research is addressing these gaps through the development of novel derivatives and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 1-(4-nitrophenoxy)propan-2-one (CAS: 6698-72-2) represents a promising compound with multifaceted applications in chemical biology and drug development. Its synthetic versatility, biological activity, and potential for targeted therapy make it a subject of ongoing interest. Future research should focus on optimizing its pharmacological profile and exploring its utility in combination therapies. This brief underscores the importance of continued investment in the study of this compound to unlock its full therapeutic potential.
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